molecular formula C12H13NO5 B11046410 Cyclopropyl(4,5-dimethoxy-2-nitrophenyl)methanone

Cyclopropyl(4,5-dimethoxy-2-nitrophenyl)methanone

Cat. No.: B11046410
M. Wt: 251.23 g/mol
InChI Key: GETJJTWDUKWRNJ-UHFFFAOYSA-N
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Description

Cyclopropyl(4,5-dimethoxy-2-nitrophenyl)methanone is an organic compound characterized by a cyclopropyl group attached to a methanone moiety, which is further substituted with a 4,5-dimethoxy-2-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl(4,5-dimethoxy-2-nitrophenyl)methanone typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4,5-dimethoxy-2-nitrobenzaldehyde.

    Cyclopropylation: The aldehyde is subjected to cyclopropylation using cyclopropylmagnesium bromide in the presence of a suitable catalyst.

    Oxidation: The resulting cyclopropyl(4,5-dimethoxy-2-nitrophenyl)methanol is then oxidized to the corresponding methanone using an oxidizing agent such as pyridinium chlorochromate (PCC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanone group, leading to the formation of carboxylic acids.

    Reduction: Reduction of the nitro group can yield the corresponding amine derivative.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO₄).

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C), lithium aluminum hydride (LiAlH₄).

    Substitution: Sodium hydride (NaH), alkyl halides.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclopropyl(4,5-dimethoxy-2-nitrophenyl)methanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.

    Industry: Utilized in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of Cyclopropyl(4,5-dimethoxy-2-nitrophenyl)methanone involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy groups may enhance the compound’s lipophilicity, facilitating its passage through cell membranes.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropyl(4-methoxyphenyl)methanone: Lacks the nitro group and has a single methoxy substituent.

    Cyclopropyl(4,5-dimethoxyphenyl)methanone: Similar structure but without the nitro group.

    Cyclopropyl(4-nitrophenyl)methanone: Contains the nitro group but lacks the methoxy substituents.

Uniqueness

Cyclopropyl(4,5-dimethoxy-2-nitrophenyl)methanone is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields.

Properties

Molecular Formula

C12H13NO5

Molecular Weight

251.23 g/mol

IUPAC Name

cyclopropyl-(4,5-dimethoxy-2-nitrophenyl)methanone

InChI

InChI=1S/C12H13NO5/c1-17-10-5-8(12(14)7-3-4-7)9(13(15)16)6-11(10)18-2/h5-7H,3-4H2,1-2H3

InChI Key

GETJJTWDUKWRNJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)C2CC2)[N+](=O)[O-])OC

Origin of Product

United States

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